2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride

Description

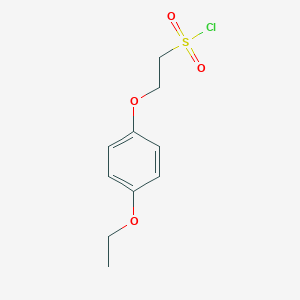

2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring an ethoxy-substituted phenoxy group attached to an ethane sulfonyl chloride backbone. This compound is of interest in organic synthesis, particularly as a reactive intermediate for introducing sulfonyl groups into target molecules. Its structure combines the electron-donating ethoxy group (–OCH₂CH₃) with the electrophilic sulfonyl chloride (–SO₂Cl), which dictates its reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H13ClO4S |

|---|---|

Molecular Weight |

264.73 g/mol |

IUPAC Name |

2-(4-ethoxyphenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C10H13ClO4S/c1-2-14-9-3-5-10(6-4-9)15-7-8-16(11,12)13/h3-6H,2,7-8H2,1H3 |

InChI Key |

WLKLDGKVIJLMRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(4-Ethoxyphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{C}_8\text{H}_9\text{O}_2\text{CH}_2\text{CH}_2\text{OH} + \text{ClSO}_2\text{OH} \rightarrow \text{C}_8\text{H}_9\text{O}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced reaction vessels and purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Pyridine, triethylamine

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent(s) |

|---|---|---|---|---|

| This compound* | C₁₀H₁₃ClO₄S | 262.73 (calc.) | Not provided | 4-Ethoxyphenoxy |

| 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride | C₈H₇ClFO₃S | 237.66 (calc.) | 1018548-27-0 | 4-Fluorophenoxy |

| 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride | C₈H₈ClNO₅S | 265.67 (calc.) | 64201042 | 4-Nitrophenoxy |

| 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride | C₅H₁₁ClO₄S | 202.66 | 1215974-61-0 | Methoxyethoxy |

| 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | C₉H₁₀ClFO₃S | 252.69 | 1781100-57-9 | 4-Fluorophenyl, methoxy |

*Calculated molecular weight for this compound assumes atomic masses: C=12.01, H=1.008, Cl=35.45, S=32.07, O=16.00.

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound is electron-donating, which reduces the electrophilicity of the sulfonyl chloride compared to analogs with electron-withdrawing groups (e.g., nitro in 2-(4-nitrophenoxy)ethane-1-sulfonyl chloride) . This impacts reactivity in nucleophilic substitution reactions.

- Molecular Weight: Bulkier substituents (e.g., ethoxyphenoxy) increase molecular weight, which may influence crystallization behavior and purification processes .

Research Findings and Industrial Relevance

- Synthetic Routes : Analogous to methods in , the target compound can be synthesized via nucleophilic substitution of α-halogenated ketones with triazole derivatives under basic conditions .

- Applications: Used in cross-coupling reactions and polymer chemistry. For example, 2-(4-nitrophenoxy)ethane-1-sulfonyl chloride is employed in synthesizing sulfonamides for antimicrobial agents, while the ethoxy variant may serve in drug candidates targeting lipid-rich tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.